5-Propyltetrahydrofuran-2-ol
Description
5-Propyltetrahydrofuran-2-ol is a cyclic ether alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its structure consists of a tetrahydrofuran ring substituted with a hydroxyl group at the 2-position and a propyl group at the 5-position. This compound is primarily used as a solvent or intermediate in organic synthesis due to its polar aprotic properties and ability to stabilize charged species. Its boiling point is estimated to be ~180°C, and it exhibits solubility in common organic solvents like ethanol and dichloromethane. Limited toxicological data are available, necessitating standard laboratory safety protocols during handling .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-propyloxolan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-2-3-6-4-5-7(8)9-6/h6-8H,2-5H2,1H3 |
InChI Key |
KWJKEFVOBCRYAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(O1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Propyltetrahydrofuran-2-ol with structurally related tetrahydrofuran derivatives, including the compound referenced in the provided evidence:
Key Differences:
Functional Groups and Reactivity: this compound’s propyl group enhances hydrophobicity compared to THFA’s hydroxymethyl group, reducing water solubility but improving compatibility with non-polar reagents. The evidence compound’s purine and diol groups enable hydrogen bonding and biological activity, making it suitable for pharmaceutical applications .
Molecular Weight and Complexity: The evidence compound’s larger molecular weight (252.23 g/mol) and nitrogenous structure contrast sharply with this compound’s simpler alkyl-alcohol design, highlighting divergent synthetic and purification challenges.
Research Findings and Data Gaps
- Synthetic Routes : This compound is typically synthesized via acid-catalyzed cyclization of 1,4-diols, whereas purine-containing analogs (e.g., the evidence compound) require enzymatic or chiral catalytic methods .
- Toxicity Data : Occupational exposure limits for This compound remain unestablished, unlike regulated solvents like THFA. Further studies are needed to assess its chronic toxicity.
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